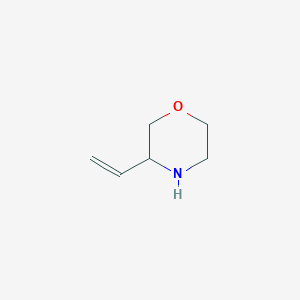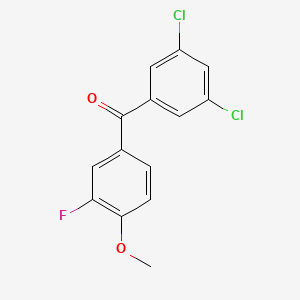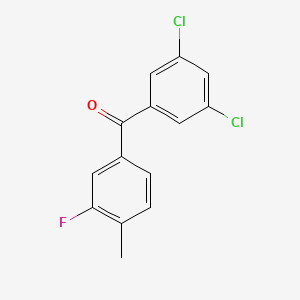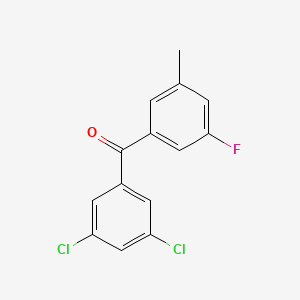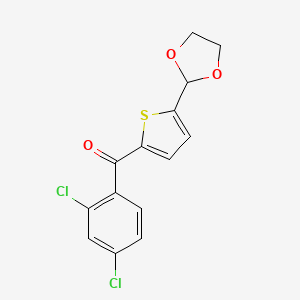
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the molecular formula C14H10Cl2O3S . It has a molecular weight of 329.2 g/mol . The IUPAC name for this compound is (2,4-dichlorophenyl)- [5- (1,3-dioxolan-2-yl)thiophen-2-yl]methanone .
Molecular Structure Analysis
The compound has a complex structure that includes a thiophene ring, a dioxolane ring, and a dichlorobenzoyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C14H10Cl2O3S/c15-8-1-2-9 (10 (16)7-8)13 (17)11-3-4-12 (20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.2 g/mol . It has a computed XLogP3-AA value of 4 , which indicates its lipophilicity. The compound has no hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 327.9727707 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 20 .
Aplicaciones Científicas De Investigación
- Field : Medical Science
- Application : The compound is used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Method : The compound is synthesized with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone. The anticancer effects are assessed using the MTT test on various human cancer cells .
- Results : The compounds showed notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. The IC 50 values were in the range of 0.89–9.63 µg/mL .
- Field : Petroleum Engineering
- Application : The compound is used in the synthesis of polymers for flooding in heavy oil fields .
- Method : The polymer is injected into oil fields to increase oil recovery .
- Results : Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields. The major challenge is to maintain polymer viscosity in surface injection facilities and under reservoir conditions .
Anticancer and Antioxidant Properties
Polymer Flooding in Heavy Oil Fields
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKSVOJWYUVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641968 |
Source


|
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-88-6 |
Source


|
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)
